Ala-asn
Overview
Description
“Ala-Asn” refers to a dipeptide composed of the amino acids alanine (Ala) and asparagine (Asn). Amino acids are the building blocks of all peptides and proteins and determine many of their important properties . Ala-Asn is involved in various biological processes. For instance, it has been found that Ala-Asn is a part of the substrate for the enzyme asparaginyl endopeptidase (AEP), also known as legumain .
Synthesis Analysis
Asparagine synthetase (ASN) is one of the key enzymes of nitrogen (N) metabolism in plants. The product of ASN is asparagine, which is one of the key compounds involved in N transport and storage in plants .
Molecular Structure Analysis
The molecular structure of Ala-Asn, like other amino acids, is determined by its amino group (-NH2), carboxyl group (-COOH), and a distinct R-group (referred to as side chains) that differentiates one amino acid from another .
Chemical Reactions Analysis
Asparagine residues followed by Gly, Ala, Ser, or Cys constitute the second and largest hotspot class 2. It contains 6 hotspot members .
Physical And Chemical Properties Analysis
Amino acids, including Ala-Asn, are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids. They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .
Scientific Research Applications
Peptide Stability and Helicity
- Peptide Helicity and Stability : Ala-Asn (alanine-asparagine) plays a role in peptide stability. Studies show that Asn deamidation in Ala-based peptides is inversely proportional to the extent of α-helicity, indicating a significant relationship between Ala-Asn sequences and peptide stability (Kosky et al., 2008).
Enzymatic Activity and Mutation Analysis
- Enzyme Catalysis Balance : In the context of enzymatic activity, mutations at Asn-150 in murine erythroid 5-Aminolevulinate Synthase impact the catalytic balance between the rates of reversible reactions, highlighting the role of Ala-Asn in enzymatic function (Stojanovski & Ferreira, 2015).
- Protein Mutations and Proton Release : Substitution studies involving Ala and Asn in bacteriorhodopsin mutants demonstrate their impact on proton release phases of the pump, suggesting a crucial role in protein functionality and proton dynamics (Otto et al., 1990).
- Cytochrome c Mutations : Mutation analysis of Asn in iso-1-cytochrome c, like the Asn 52 to Gly mutation, has been shown to impact the protein’s alkaline and acid conformational transitions, underlining the significance of Ala-Asn sequences in protein stability and function (Baddam & Bowler, 2006).
Metabolism and Biochemical Pathways
- Asparagine Metabolism : Asparagine (Asn) metabolism in plants, specifically in Arabidopsis, involves enzymes where Ala and Asn serve as substrates, indicating their role in plant nitrogen metabolism (Zhang et al., 2013).
- Nitrogen Cycle in Plants : The metabolism of amino acids, including Ala and Asn, in peas relates to the photorespiratory nitrogen cycle, demonstrating their involvement in plant biochemistry and nitrogen utilization (Ta & Joy, 1986).
Ice-Binding Proteins and Antifreeze Properties
- Antifreeze Proteins : Ala-Asn sequences in type I antifreeze proteins play a role in ice-binding properties, as demonstrated through mutational studies, indicating their significance in cold-adaptation mechanisms in organisms (Baardsnes et al., 1999).
Genetic Variations and Health Implications
- Genetic Polymorphisms in Health : Studies on follicle-stimulating hormone receptor gene polymorphisms, involving Ala and Asn, show associations with gonadotropin administration during ovarian hyperstimulation, linking these amino acids to reproductive health (Meng et al., 2018).
Therapeutic Research and Disease Models
- RNAi Therapeutics in Porphyria : In the context of therapeutic research, Ala-Asn sequences are studied in the development of RNAi therapeutics targeting acute hepatic porphyria, demonstrating their potential in genetic disease treatment models (Sardh et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUAQNUWXLYFRA-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316586 | |
Record name | Alanylasparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylasparagine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ala-asn | |
CAS RN |
31796-57-3 | |
Record name | Alanylasparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31796-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanylasparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alanylasparagine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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